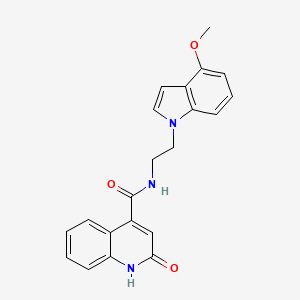
N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features both indole and quinoline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the quinoline moiety, and finally coupling these two components.
Preparation of 4-methoxy-1H-indole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the quinoline moiety: The quinoline structure can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling reaction: The final step involves the coupling of the indole and quinoline derivatives through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
化学反应分析
Types of Reactions
N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and quinoline moieties can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of both the indole and quinoline moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and quinoline rings.
Reduction: Reduced alcohol derivatives.
Substitution: Halogenated indole and quinoline derivatives.
科学研究应用
N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the bioactive nature of the indole and quinoline moieties.
Biology: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Pharmacology: The compound is investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to serotonin receptors, while the quinoline moiety may interact with DNA or enzymes involved in cellular processes. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter activity.
相似化合物的比较
Similar Compounds
N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide: shares similarities with other indole and quinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined indole and quinoline structures, which provide a diverse range of biological activities and potential applications. This dual functionality makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C21H19N3O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-27-19-8-4-7-18-15(19)9-11-24(18)12-10-22-21(26)16-13-20(25)23-17-6-3-2-5-14(16)17/h2-9,11,13H,10,12H2,1H3,(H,22,26)(H,23,25) |
InChI 键 |
FZLBRWOQZIKTQV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


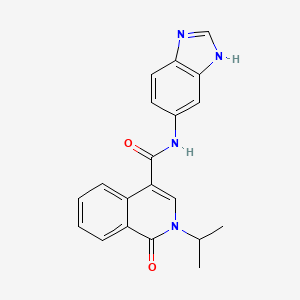
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B14936085.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B14936094.png)
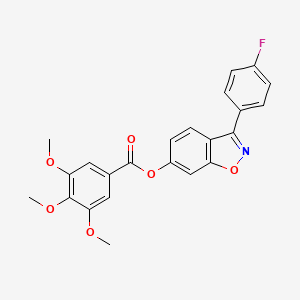

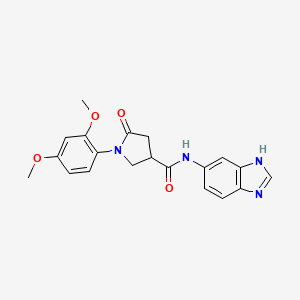
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936116.png)
![2'-butyl-N-(3-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14936122.png)
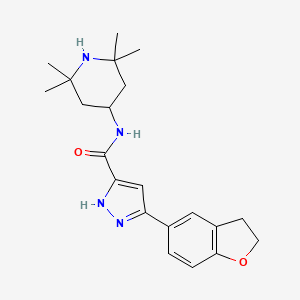
![N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14936139.png)
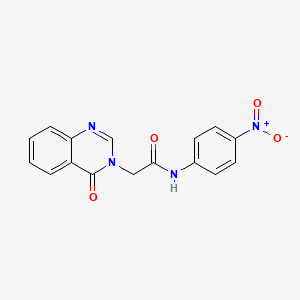
![1-[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]ethanone](/img/structure/B14936152.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14936155.png)
![N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B14936165.png)
